
ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperazine ring, and an ester group. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. The indole and piperazine rings are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar ester group could enhance its solubility in polar solvents .Scientific Research Applications
Enzyme Inhibition for Therapeutic Applications
Studies have shown that derivatives of the indole carboxylate compounds, including ethyl 5-hydroxyindole-3-carboxylates, exhibit potent inhibitory activity against human 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions. Inhibition of 5-LO is a potential strategy for treating inflammatory diseases, atherosclerosis, and cancer. Structural modifications, such as introducing aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues, have been essential for enhancing biological activity (Landwehr et al., 2006; Karg et al., 2009).
Antiviral Activity
Certain ethyl 5-hydroxyindole-3-carboxylate derivatives have been designed and synthesized to evaluate their anti-hepatitis B virus (HBV) activities. These compounds demonstrated significant activity against HBV, offering a potential pathway for developing new antiviral drugs (Zhao et al., 2006).
Antimicrobial and Antifungal Properties
Research on pyridine derivatives, including those related to indole carboxylate compounds, has shown variable and modest antimicrobial and antifungal activities against different strains of bacteria and fungi. These findings suggest a potential for developing new antimicrobial agents based on structural modifications of these compounds (Patel et al., 2011).
Anti-Inflammatory and Anti-Ulcer Effects
The structure and activity relationship studies have led to the development of compounds with potential anti-ulcer properties. By inhibiting H+/K+-ATPase, an enzyme involved in gastric acid secretion, these compounds offer a mechanistic insight into developing new treatments for acid-related disorders (Terashima et al., 1995).
Future Directions
properties
IUPAC Name |
ethyl 5-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5.ClH/c1-4-34-27(33)25-19(2)28(3)24-11-10-22(16-23(24)25)35-18-21(31)17-29-12-14-30(15-13-29)26(32)20-8-6-5-7-9-20;/h5-11,16,21,31H,4,12-15,17-18H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIHUCZZJLPNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)
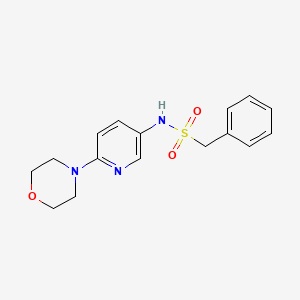
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)
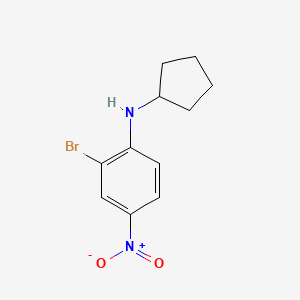
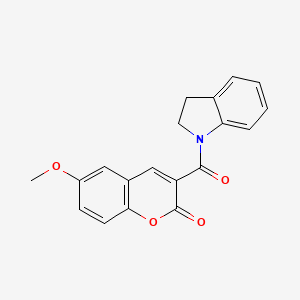
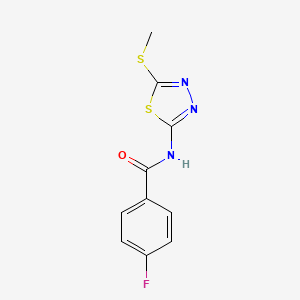
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)
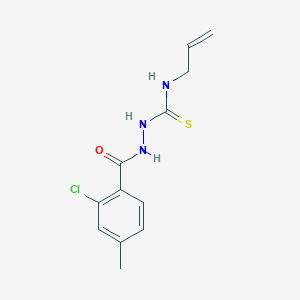
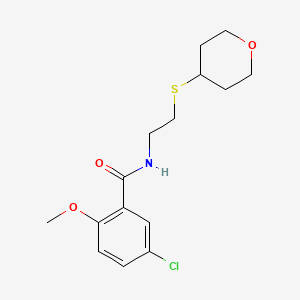

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
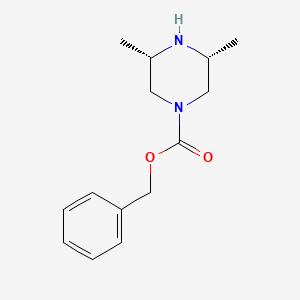
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)